molecular formula C9H15N3 B13333226 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

Cat. No.: B13333226
M. Wt: 165.24 g/mol
InChI Key: CFCYTTJEPCNMBU-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a proprietary chemical building block offered for research and development purposes. This compound features a pyridazine core, a nitrogen-containing heterocycle recognized for its utility in medicinal chemistry. The 6-methylpyridazin-3-yl scaffold is a structure of interest in early-stage drug discovery . Researchers are investigating similar pyridazine-based compounds as potential inhibitors of biological targets such as the NLRP3 inflammasome, a component of the innate immune system implicated in various inflammatory diseases . Furthermore, the structural motif is being explored in the design of inhibitors for enzymatic targets like mycobacterial ATP synthase, which is relevant for developing novel anti-tuberculosis agents . The molecule's propan-1-amine linker, substituted with a geminal dimethyl group (2-methyl-2-yl), is designed to confer rigidity and influence the compound's physicochemical properties, such as logP and topological polar surface area (TPSA), which can be critical for optimizing pharmacokinetic profiles. This product is intended for use in hit-to-lead optimization campaigns, library synthesis, and biochemical screening. It is supplied as a high-purity material for research applications and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-4-5-8(12-11-7)9(2,3)6-10/h4-5H,6,10H2,1-3H3

InChI Key

CFCYTTJEPCNMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)C(C)(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine typically involves several key steps, including controlled conditions, temperature, and pressure to maximize yield and minimize by-products. The use of chiral catalysts can enhance selectivity during the alkylation process.

Based on information for related compounds, the synthesis may involve:

  • Starting Materials : Possibly beginning with a substituted pyridazine as the primary starting material.
  • Alkylation Reaction : Introducing the propan-1-amine chain via an alkylation process.

Reaction Optimization

To optimize the synthesis of this compound:

  • Controlled Conditions : Maintaining precise control over reaction conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.
  • Chiral Catalysts : Employing chiral catalysts can enhance selectivity during the alkylation process.
  • Protection Strategies : Utilizing protecting groups may be necessary to prevent unwanted side reactions and ensure the formation of the desired product.

Chemical Properties and Reactions

The compound is expected to undergo various chemical reactions typical for amines and heterocycles. Reactions involving this compound are influenced by its electronic structure and steric factors due to the presence of substituents, which can affect reactivity and selectivity in synthetic pathways.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products with various functional groups.

Scientific Research Applications

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent impacts:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
Target: 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine C₁₀H₁₅N₃ 6-methylpyridazine, branched amine 177.25 Potential H₃ ligand
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ Pyrazole at position 6, aryl amine 251.29 Unknown
2-Methyl-2-[4-(propan-2-yl)piperazin-1-yl]propan-1-amine C₁₁H₂₅N₃ Piperazine ring, branched amine 199.34 Building block for CNS agents
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine C₂₀H₁₈Cl₂N₆O Dichlorophenyl, methoxyphenyl 445.30 High steric bulk, likely low BBB penetration

Key Observations :

  • Pyridazine vs. Piperazine : Replacing pyridazine with piperazine (as in ) introduces a saturated ring, increasing molecular weight and flexibility. Piperazine derivatives are more common in drug design due to their solubility and hydrogen-bonding capacity, but pyridazine may offer unique π-π stacking interactions in receptor binding .
  • Substituent Bulk : Bulky groups (e.g., dichlorophenyl in ) reduce bioavailability and CNS penetration compared to the target compound’s methyl group.
  • Aromatic vs. Aliphatic Amines : The aryl amine in may enhance rigidity but reduce metabolic stability compared to the aliphatic amine in the target molecule.

Pharmacological Activity

  • Non-imidazole H₃ Ligands: Compounds like 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (Ki ~10 nM for H₃ receptors) suggest that pyridazine analogs may exhibit moderate affinity. The target’s methyl group could improve lipophilicity (predicted logP ~1.5) relative to polar thiazole derivatives.
  • Piperazine Derivatives: Piperazine-containing analogs (e.g., ) often show higher water solubility but may suffer from off-target effects due to interactions with monoamine transporters.

Physicochemical Properties

Property Target Compound Piperazine Analog Dichlorophenyl Analog
Molecular Weight 177.25 199.34 445.30
logP (Predicted) 1.5 2.0 4.2
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 3 4 7

Implications :

  • The target compound’s lower molecular weight and logP suggest superior CNS penetration compared to but reduced solubility compared to .
  • Fewer rotatable bonds may enhance metabolic stability relative to flexible analogs .

Biological Activity

2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for pharmacological applications.

The compound has the molecular formula C10H16N2C_{10}H_{16}N_2 and a molecular weight of approximately 164.25 g/mol. Its structure features a propanamine backbone with a 6-methylpyridazin moiety, which contributes to its unique biological activity profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating promising results in vitro.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing dopaminergic and serotonergic pathways. This interaction could have implications for mood regulation and neurological disorders.

The mechanism by which this compound exerts its effects involves:

  • Receptor Binding : The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways related to inflammation and microbial resistance .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a summary table highlighting key differences:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC10H16N2Antimicrobial, Anti-inflammatoryContains a unique pyridazin moiety
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amineC10H16N2Moderate antimicrobialDifferent substitution pattern on the pyridine ring
N-Methyl-1-(6-methylpyridin-3-yl)propan-2-amineC10H16N2Limited data availableVariation in position of methyl group

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antimicrobial Efficacy Study : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.
  • Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

Future Directions

Future research should focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methyl-2-(6-methylpyridazin-3-yl)propan-1-amines will be crucial for evaluating its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans will be essential for translating laboratory findings into therapeutic applications.
  • Structure–Activity Relationship (SAR) : Further exploration of SAR will help identify modifications that enhance efficacy or reduce side effects.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(6-methylpyridazin-3-yl)propan-1-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, with careful control of parameters like temperature, solvent polarity, and catalyst selection. For example, analogous pyridazine derivatives (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) are synthesized via Pd-catalyzed cross-coupling or reductive amination . Optimization can be achieved using statistical experimental design (e.g., factorial design) to evaluate interactions between variables like pH, reaction time, and stoichiometry. Analytical validation via HPLC and NMR ensures purity (>95%) and structural confirmation .

Q. How can the structural and electronic properties of this compound be characterized to predict reactivity?

Methodological Answer:

  • Computational Chemistry : Density Functional Theory (DFT) calculations analyze bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Spectroscopy : 1H^{1}\text{H}-/13C^{13}\text{C}-NMR identifies proton environments and substituent effects. IR spectroscopy confirms functional groups (e.g., amine stretching at ~3300 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in binding interactions .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (KiK_i).
  • Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK-293) assess viability at varying concentrations (1–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridazine ring) alter biological activity, and what mechanistic insights can be derived?

Methodological Answer: Comparative structure-activity relationship (SAR) studies are essential. For example:

Compound Substituent Biological Activity
Parent (2-methyl)Methyl at C6Moderate affinity for serotonin receptors (Ki=50K_i = 50 nM)
Chloro analogCl at C4Enhanced enzyme inhibition (IC50_{50} = 12 nM)
Methoxy analogOMe at C5Reduced cytotoxicity (EC50_{50} > 100 µM)
Mechanistic studies (e.g., molecular docking) reveal that methyl groups enhance hydrophobic interactions, while electron-withdrawing substituents (Cl) stabilize charge-transfer complexes in active sites .

Q. How can contradictions in biological data (e.g., conflicting IC50_{50}50​ values across studies) be resolved?

Methodological Answer:

  • Standardization : Ensure consistent assay conditions (e.g., buffer pH, incubation time).
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR vs. fluorescence polarization).
  • Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA) to identify outliers .

Q. What computational strategies enable predictive modeling of pharmacokinetic properties (e.g., BBB permeability)?

Methodological Answer:

  • QSAR Models : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict absorption.
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using lipid bilayer models (e.g., CHARMM-GUI).
  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate clearance, half-life, and toxicity .

Q. How can reaction mechanisms for key synthetic steps (e.g., reductive amination) be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Introduce 15N^{15}\text{N}-labeled amines to track intermediates via MS/MS.
  • Kinetic Studies : Monitor reaction progress under pseudo-first-order conditions to deduce rate laws.
  • In Situ Spectroscopy : Use ReactIR to detect transient species (e.g., imine intermediates) .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities for neuroreceptors?

Methodological Answer:

  • Source Validation : Cross-check ligand purity (HPLC) and receptor preparation (e.g., membrane vs. solubilized).
  • Control Experiments : Include reference compounds (e.g., ketanserin for 5-HT2A_{2A}) to calibrate assays.
  • Allosteric Effects : Test for non-competitive inhibition via Schild regression analysis .

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